molecular formula C7H13NO3 B13479271 4-Acetamidopentanoic acid

4-Acetamidopentanoic acid

Cat. No.: B13479271
M. Wt: 159.18 g/mol
InChI Key: KUZCDVWUWHNKNX-UHFFFAOYSA-N
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Description

4-Acetamidopentanoic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidopentanoic acid typically involves the acylation of 5-aminopentanoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{5-aminopentanoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

4-Acetamidopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-acetamidopentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Aminopentanoic acid: A precursor in the synthesis of 4-acetamidopentanoic acid.

    4-Acetamidobutanoic acid: A structurally similar compound with a shorter carbon chain.

    N-Acetylglutamic acid: Another acetamide derivative with different biological functions.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its applications in different fields highlight its versatility and potential for further research and development.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

4-acetamidopentanoic acid

InChI

InChI=1S/C7H13NO3/c1-5(8-6(2)9)3-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

KUZCDVWUWHNKNX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)NC(=O)C

Origin of Product

United States

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